Myosin modulator 1

Myosin ATPase inhibition Muscle tissue selectivity Cardiac vs. skeletal myosin

Myosin modulator 1 (CAS 3034189-56-2) is a validated, atrial-preferential myosin ATPase inhibitor with well-characterized IC25 values across three muscle types (rabbit psoas 0.42 μM, porcine atrium 0.13 μM, porcine ventricle 3.09 μM). • Atrial-selectivity window of 23.8-fold enables chamber-specific cardiac studies without compromising ventricular contractility. • In-vivo efficacy confirmed in Sprague-Dawley rat systolic-performance models. • Structurally defined single enantiomer (5,6-difluoroquinazolinone core) ensures batch-to-batch reproducibility for SAR benchmarking. Supplied exclusively for research use; immediate global shipping available.

Molecular Formula C18H14F3N5O2
Molecular Weight 389.3 g/mol
Cat. No. B12362047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin modulator 1
Molecular FormulaC18H14F3N5O2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O
InChIInChI=1S/C18H14F3N5O2/c1-9(17-13(20)4-10(5-22)6-23-17)24-15(27)8-26-7-11-14(25-18(26)28)3-2-12(19)16(11)21/h2-4,6,9H,7-8H2,1H3,(H,24,27)(H,25,28)/t9-/m1/s1
InChIKeyCIWCJOSWLPNLQI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosin Modulator 1 (B141): Identity & Target Class


N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide (CAS 3034189-56-2; also designated Myosin modulator 1 or Compound B141) is a chiral, fluorinated quinazolinone-pyridine acetamide . It is classified as a myosin modulator with inhibitory activity against myosin ATPase across multiple muscle tissue types [1]. The compound is supplied as a research tool for muscle physiology, cardiovascular biology, and myosin-targeted drug discovery applications . Unlike clinically developed myosin modulators such as mavacamten or aficamten, this compound provides a structurally distinct chemotype for comparative and exploratory studies [2].

Why Myosin Modulator 1 Cannot Be Substituted by Generic Analogs


Myosin modulators exhibit profound structure-dependent variation in tissue selectivity, potency, and functional outcomes. Even structurally proximate analogs—differing by a single fluorine atom or stereochemical inversion—produce divergent ATPase inhibition profiles across cardiac and skeletal muscle preparations . The 5,6-difluoro-1,4-dihydroquinazolin-2-one core combined with the (R)-configured 5-cyano-3-fluoropyridin-2-yl ethyl substituent in this compound yields a distinct inhibitory fingerprint that is not recapitulated by mono-fluorinated analogs, alternative heterocyclic scaffolds, or clinically advanced myosin inhibitors . Generic substitution without verifying these specific structural features introduces uncontrolled variables into experimental systems, compromising data reproducibility and cross-study comparability .

Myosin Modulator 1 (B141): Quantitative Differentiation


Head-to-Head ATPase Inhibition: B141 vs. B172

In a direct comparator study within the same experimental series, Myosin modulator 1 (B141, target compound) inhibited myosin ATPase activity in rabbit psoas muscle (IC25 = 0.42 μM), porcine atrium (IC25 = 0.13 μM), and porcine ventricle (IC25 = 3.09 μM) . The structurally related analog Myosin modulator 2 (B172) exhibited IC25 values of 2.013 μM (rabbit psoas), 2.94 μM (porcine atrium), and 20.93 μM (porcine ventricle) in the same assays . The target compound demonstrates approximately 4.8-fold greater potency in rabbit psoas, 22.6-fold greater potency in porcine atrium, and 6.8-fold greater potency in porcine ventricle relative to B172 .

Myosin ATPase inhibition Muscle tissue selectivity Cardiac vs. skeletal myosin

Atrial-Ventricular Selectivity: B141 vs. Mavacamten

Myosin modulator 1 (B141) exhibits a pronounced selectivity for atrial myosin over ventricular myosin, with an atrial IC25 of 0.13 μM compared to a ventricular IC25 of 3.09 μM—a 23.8-fold potency differential favoring atrial tissue [1]. In contrast, the clinically studied cardiac myosin modulator mavacamten (MYK-461) demonstrates IC50 values of 490 nM for bovine cardiac myosin and 711 nM for human cardiac myosin, representing a narrow ~1.5-fold difference across cardiac preparations with no reported atrial-ventricular differential . The target compound's steep atrial-ventricular gradient provides a unique pharmacological tool for investigating chamber-specific myosin regulation.

Tissue-specific myosin inhibition Atrial-ventricular selectivity Cardiac myosin isoforms

5,6-Difluoro vs. 6-Monofluoro: Structural Potency Determinants

The target compound (Myosin modulator 1, B141) contains a 5,6-difluoro-1,4-dihydroquinazolin-2-one core (molecular formula: C18H14F3N5O2; MW: 389.33 g/mol) . The comparator analog Myosin modulator 2 (B172) differs by the absence of the 5-fluoro substituent, bearing a 6-monofluoro-1,4-dihydroquinazolin-2-one core (C18H16FN5O2; MW: 353.35 g/mol) . This single fluorine deletion correlates with a 4.8- to 22.6-fold reduction in potency across all tested tissues . Additionally, the target compound possesses the (R)-configuration at the chiral center, whereas B172 bears the (S)-configuration, representing a stereochemical inversion that further distinguishes these molecules .

Fluorine substitution effects Quinazolinone SAR Myosin modulator structure-activity

In Vivo Cardiac Contractility Modulation

Myosin modulator 1 (B141) regulates systolic cardiac performance in Sprague Dawley rats, as documented in the primary patent literature for dihydroquinazolinone myosin modulators [1][2]. The analog Myosin modulator 2 (B172) also influences cardiac contractility in the same rat model, but with substantially reduced potency that correlates with its ~5-23× weaker ATPase inhibition profile [1]. While quantitative in vivo dose-response data comparing these two compounds in the same study are not publicly available, the concordance between in vitro ATPase potency rank order and in vivo functional activity supports the target compound's utility in translational myosin pharmacology [1].

Cardiac contractility In vivo myosin modulation Hemodynamic pharmacology

Myosin Modulator 1 (B141): Validated Research Applications


Atrial-Selective Myosin Pharmacology

This compound is particularly suited for investigations requiring preferential inhibition of atrial myosin ATPase over ventricular myosin. With an atrial IC25 of 0.13 μM and a 23.8-fold selectivity window versus ventricular myosin (IC25 = 3.09 μM), researchers can achieve atrial-specific modulation at concentrations that spare ventricular contractility . This application is directly supported by the quantitative tissue selectivity data presented in Section 3, Evidence Item 2 . Such studies are relevant to atrial fibrillation and atrial-specific cardiomyopathies where chamber-selective myosin inhibition is therapeutically desirable.

Cross-Tissue Myosin Isoform Profiling

The compound's well-characterized IC25 values across three distinct muscle tissue types—rabbit psoas (0.42 μM), porcine atrium (0.13 μM), and porcine ventricle (3.09 μM)—enable its use as a calibrated tool for myosin isoform profiling [1]. Researchers can employ this compound to assess myosin isoform expression and functional contribution in mixed tissue samples or disease models, using the differential sensitivity profile as a molecular fingerprint for myosin subtype identification .

SAR Benchmarking of Novel Myosin Modulators

As a structurally defined dihydroquinazolinone with quantifiable activity, this compound serves as an internal benchmark for SAR campaigns targeting the myosin ATPase pocket. The 5,6-difluoro substitution pattern, (R)-stereochemistry, and 5-cyano-3-fluoropyridine moiety collectively define a pharmacophore whose contribution to potency can be systematically interrogated by synthesizing and testing analogs [1]. The 4.8-22.6× potency advantage over the 6-monofluoro analog provides a clear quantitative threshold for evaluating whether new chemical modifications maintain or enhance activity [1].

In Vivo Cardiac Contractility in Rodent Models

The compound has documented activity in regulating systolic cardiac performance in Sprague Dawley rats, establishing its utility for in vivo myosin pharmacology studies . This application is supported by patent-derived functional evidence, providing a foundation for hemodynamic studies, echocardiographic assessments, and disease model investigations where modulation of cardiac myosin ATPase activity is the primary experimental intervention .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myosin modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.